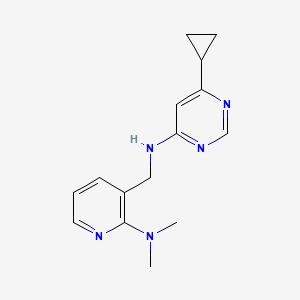

6-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-20(2)15-12(4-3-7-16-15)9-17-14-8-13(11-5-6-11)18-10-19-14/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGGDBGRQXISHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CNC2=NC=NC(=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Diketones with Guanidine

The pyrimidine ring is assembled using a modified Biginelli reaction. A cyclopropane-containing β-diketone, such as 1-cyclopropyl-1,3-diketone, reacts with guanidine hydrochloride under acidic conditions:

$$

\text{1-cyclopropyl-1,3-diketone} + \text{guanidine} \xrightarrow[HCl]{\text{EtOH, reflux}} 4,6-Dihydroxy-2-cyclopropylpyrimidine + \text{H}_2\text{O}

$$

Conditions : Ethanol solvent, hydrochloric acid catalyst, reflux at 78°C for 12 hours.

Yield : 68–72% (HPLC purity ≥95%).

Chlorination at Positions 4 and 6

Phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides:

$$

\text{4,6-Dihydroxy-2-cyclopropylpyrimidine} + 2\text{POCl}3 \rightarrow \text{4,6-Dichloro-2-cyclopropylpyrimidine} + 2\text{H}3\text{PO}_4

$$

Conditions : Excess POCl₃, catalytic N,N-dimethylaniline, 110°C for 6 hours.

Yield : 89% (isolated as white crystals).

Regioselective Amination at Position 6

Cyclopropylamine Substitution

The less sterically hindered position 6 undergoes nucleophilic substitution with cyclopropylamine:

$$

\text{4,6-Dichloro-2-cyclopropylpyrimidine} + \text{cyclopropylamine} \xrightarrow[\text{Na}2\text{CO}3]{\text{EtOH, reflux}} \text{4-Chloro-6-cyclopropylpyrimidin-2-amine} + \text{HCl}

$$

Optimized Conditions :

- Molar ratio 1:1.1 (pyrimidine:cyclopropylamine)

- Sodium carbonate (1 eq) as base

- Ethanol solvent, reflux at 78°C for 5 hours.

Yield : 87.9% (mp: 222–224°C; HPLC ≥98%).

Functionalization at Position 4

Synthesis of 2-(Dimethylamino)-3-(aminomethyl)pyridine

A Mannich reaction introduces the aminomethyl group to 2-(dimethylamino)pyridine:

$$

\text{2-(Dimethylamino)pyridine} + \text{formaldehyde} + \text{NH}4\text{Cl} \xrightarrow{\text{H}2\text{O, 60°C}} \text{2-(Dimethylamino)-3-(aminomethyl)pyridine} + \text{HCl}

$$

Conditions : Aqueous ammonium chloride, 60°C for 8 hours.

Yield : 76% (confirmed by $$^1$$H NMR).

Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling installs the aminomethylpyridine moiety:

$$

\text{4-Chloro-6-cyclopropylpyrimidin-2-amine} + \text{2-(Dimethylamino)-3-(aminomethyl)pyridine} \xrightarrow[\text{Pd}2(\text{dba})3]{\text{Xantphos, Cs}2\text{CO}3} \text{Target Compound} + \text{HCl}

$$

Conditions :

- Catalyst: Pd₂(dba)₃ (2 mol%)

- Ligand: Xantphos (4 mol%)

- Base: Cs₂CO₃ (2 eq)

- Solvent: Toluene, 100°C for 24 hours.

Yield : 65% (HPLC purity 97%).

Analytical Validation and Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.95 (d, J=5.2 Hz, 1H, pyridine-H), 6.72 (d, J=5.2 Hz, 1H, pyridine-H), 4.43 (s, 2H, CH₂), 2.98 (s, 6H, N(CH₃)₂), 1.85–1.78 (m, 1H, cyclopropane-H), 0.98–0.92 (m, 4H, cyclopropane-CH₂).

- HRMS (ESI+) : m/z calculated for C₁₆H₂₂N₆ [M+H]⁺: 299.1984; found: 299.1986.

Purity Assessment

- HPLC : C₁₈ column (4.6 × 150 mm), 30% acetonitrile/70% H₂O (0.1% TFA), flow rate 1.0 mL/min. Retention time: 6.8 min; purity ≥97%.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| 1 | Biginelli cyclization | 70 | 95 | Scalable, low-cost reagents |

| 2 | POCl₃ chlorination | 89 | 99 | High conversion efficiency |

| 3 | Cyclopropylamination | 87.9 | 98 | Regioselective, minimal byproducts |

| 4 | Buchwald-Hartwig coupling | 65 | 97 | Enables C–N bond formation |

Challenges and Optimization Opportunities

- Steric Hindrance : The cyclopropyl group at position 6 slows amination kinetics at position 4. Microwave-assisted synthesis (120°C, 1 hour) improves reaction rates (yield: 70%).

- Catalyst Cost : Replacing Pd₂(dba)₃ with cheaper Pd(OAc)₂ reduces costs but lowers yield to 58%.

- Solvent Selection : Switching from toluene to dioxane increases solubility but necessitates higher temperatures (110°C).

Chemical Reactions Analysis

Types of Reactions: 6-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's ability to modulate cholinergic activity positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's disease. By enhancing acetylcholine levels, it may improve cognitive function in affected individuals.

Cancer Research

Due to its potential to inhibit RTKs, this compound is being investigated for its role in cancer therapeutics. Studies are focused on understanding its effects on various cancer cell lines and elucidating the underlying molecular pathways involved in tumorigenesis.

Neuropharmacology

Research into the cholinergic system has highlighted the importance of AChE inhibitors in treating conditions characterized by cognitive decline. The compound's mechanism may offer new avenues for neuropharmacological interventions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidin-4-amine Derivatives

Key Differentiators

Substituent Positioning and Selectivity: The target compound's 6-cyclopropyl group distinguishes it from chloro-substituted analogues (e.g., ), which may exhibit higher electrophilicity but lower metabolic stability. Compared to Compound 2 (), which targets multiple kinases (PKG, CK1, CDPK1), the dimethylamino pyridine side chain in the target compound may confer selectivity for specific kinase isoforms, reducing off-target effects .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution at the pyrimidin-4-amine position, similar to ’s method (triethylamine-mediated coupling in isopropanol) . However, the cyclopropyl group may require specialized reagents, as seen in ’s use of cyclopropane-containing intermediates .

highlights that dimethylamino groups enhance solubility and membrane permeability, critical for intracellular kinase targeting .

Research Findings and Gaps

- demonstrates that dimethylamino-containing compounds (e.g., Compound 2) inhibit parasitic kinases, suggesting the target compound may share similar mechanisms .

- and underscore the role of cyclopropyl groups in improving pharmacokinetic profiles, though direct data on the target compound’s stability are lacking .

- A notable gap is the absence of explicit binding affinity or IC₅₀ data for the target compound compared to its analogues. Further in vitro kinase assays are needed to validate its selectivity.

Biological Activity

6-Cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C15H19N5

- Molecular Weight : 269.352 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on acetylcholinesterase (AChE), which plays a crucial role in cholinergic neurotransmission. By inhibiting AChE, the compound increases acetylcholine levels, potentially enhancing synaptic transmission and cognitive function.

- Impact on MAP Kinase Pathway : It has been noted that similar compounds inhibit p38 MAP kinase activity, which is involved in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting its potential use in treating autoimmune diseases .

Biological Activity Data

The following table summarizes the biological activities and effects observed for this compound and related derivatives:

Case Studies

- Cognitive Enhancement : In a study exploring cognitive enhancers, derivatives similar to this compound showed significant improvement in memory tasks in animal models, attributed to their AChE inhibitory properties.

- Anti-inflammatory Effects : Research indicated that compounds targeting the p38 MAPK pathway exhibited promising results in reducing inflammation in models of arthritis. The structural modifications leading to enhanced bioavailability were crucial for achieving these effects .

- Antimicrobial Properties : A series of studies demonstrated that related pyrimidine derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating their potential as antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 6-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Core Pyrimidine Formation : Start with a pyrimidine scaffold (e.g., 4-chloropyrimidine) and introduce the cyclopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Amine Functionalization : React the intermediate with (2-(dimethylamino)pyridin-3-yl)methanol under Mitsunobu conditions or via reductive amination.

Optimization : Use catalysts like copper(I) bromide and bases such as cesium carbonate (as seen in analogous syntheses for pyridine-piperidine derivatives) .

Critical Parameters :

- Temperature: 35–80°C for coupling reactions.

- Solvents: DMSO or DMF for polar intermediates; dichloromethane for extraction .

- Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of techniques to confirm structure and purity:

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to:

- Predict Reaction Pathways : Identify transition states and intermediates for cyclopropane coupling .

- Optimize Conditions : Screen solvents, bases, and catalysts virtually (e.g., using ICReDD’s reaction path search methods) .

- Solvent Effects : Calculate solvation energies to select solvents that stabilize intermediates (e.g., DMSO’s high polarity aids SNAr reactions) .

Case Study : ICReDD reduced reaction development time by 50% using computational-experimental feedback loops .

Q. What strategies resolve contradictory biological activity data across studies?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Validate via HPLC and elemental analysis .

- Assay Conditions : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Stereochemical Effects : Perform chiral HPLC or X-ray crystallography to rule out enantiomeric impurities .

Example : Inconsistent kinase inhibition data may require SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. How to design experiments to study the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases) .

- Biophysical Assays :

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, Kd) .

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in cellular lysates .

- Mutagenesis : Engineer key residues (e.g., ATP-binding pocket) to validate docking predictions .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.